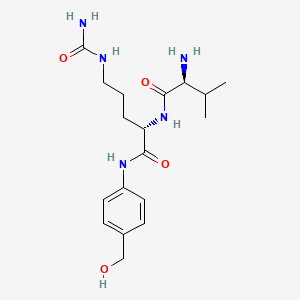

Alkyne-Val-Cit-PAB-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGTWZUZGZKHY-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-79-1 | |

| Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gatekeeper of Potency: An In-depth Technical Guide to the Mechanism of Action of Val-Cit Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells. This technical guide provides a comprehensive exploration of the Val-Cit linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism: A Symphony of Specificity and Controlled Release

The fundamental principle behind the Val-Cit linker lies in its selective cleavage by enzymes that are highly active within the lysosomal compartments of tumor cells, most notably Cathepsin B.[1][] This enzymatic susceptibility ensures that the potent cytotoxic drug remains tethered to the antibody while in systemic circulation, minimizing off-target toxicity and enhancing the therapeutic window.[]

The process unfolds in a series of orchestrated steps following the binding of the ADC to its target antigen on the cancer cell surface:

-

Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, a process where the cell membrane engulfs the complex to form an endosome.[3][4]

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic environment.[4][5]

-

Enzymatic Cleavage: Within the lysosome, the high concentration and activity of proteases, particularly Cathepsin B, recognize the Val-Cit dipeptide sequence.[5][6] Cathepsin B then hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC) group.[6][7]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous and rapid electronic cascade within the PABC spacer. This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and a remnant of the spacer.[8][9]

-

Cytotoxic Action: The liberated payload can then diffuse from the lysosome into the cytoplasm and nucleus to exert its cell-killing effect, such as disrupting microtubule dynamics or inducing DNA damage.[4][9]

It is noteworthy that while Cathepsin B is the primary enzyme associated with Val-Cit linker cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms.[9][10]

Diagram: Mechanism of Action of Val-Cit-PABC Linker

Caption: Intracellular trafficking and payload release pathway for a Val-Cit linker-containing ADC.

Quantitative Data Presentation

The performance of Val-Cit linkers can be quantitatively assessed through various parameters, including their stability in plasma and their efficacy in killing cancer cells (cytotoxicity). The following tables summarize key quantitative data for ADCs utilizing Val-Cit linkers in comparison to other linker technologies.

Table 1: Comparative Plasma Stability of ADC Linkers

| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |

| Val-Cit | anti-HER2-VC(S)-MMAE | Human | No significant degradation observed after 28 days. | [5] |

| Val-Cit | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [11] |

| Val-Cit | Trastuzumab-mcVC-PABC-Auristatin-0101 | Mouse | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | [12][13] |

| Glu-Val-Cit (EVCit) | anti-HER2-EVCit-MMAE | Mouse | Exceptionally high long-term stability with almost no premature cleavage. | [5] |

| Sulfatase-cleavable | Trastuzumab-based | Mouse | High plasma stability (over 7 days). | [12] |

| Non-cleavable (SMCC) | Trastuzumab-DM1 (Kadcyla®) | Human | Generally higher stability in circulation. | [11] |

Table 2: Comparative In Vitro Cytotoxicity of ADCs

| ADC (Linker-Payload) | Cell Line | IC50 Value (pM) | Reference |

| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 14.3 | [12] |

| Trastuzumab-cBu-Cit-MMAE | SK-BR-3 (HER2+) | Equally potent to Val-Cit-MMAE | [12] |

| Trastuzumab-Val-Ala-MMAE | HER2+ cells | 92 | [12] |

| Trastuzumab-Sulfatase-cleavable-Payload | HER2+ cells | 61 and 111 | [12] |

| Kadcyla® (Non-cleavable SMCC-DM1) | HER2+ cells | 33 | [12] |

| ADC with Val-Cit linker (untreated) | SK-BR-3 (HER2+) | Cytotoxic | [7] |

| ADC with Val-Cit linker (NE-treated) | SK-BR-3 (HER2+) | IC50 an order of magnitude greater than MMAE | [7][14] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of ADCs with Val-Cit linkers.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To determine the kinetics of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

96-well microplate

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer for 15 minutes at 37°C to ensure full activation.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[15]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Diagram: In Vitro ADC Cleavage Assay Workflow

Caption: Experimental workflow for an in vitro ADC cleavage assay.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Objective: To determine the half-life of an ADC and quantify premature drug release in human plasma.

Materials:

-

ADC with Val-Cit linker

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in human plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

-

Sample Preparation:

-

For intact ADC analysis: Immediately quench the reaction by diluting the sample in cold PBS. Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography. Wash the captured ADC to remove plasma proteins. Elute the ADC from the affinity matrix.

-

For free payload analysis: Precipitate proteins from the plasma sample using a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

-

-

Analysis:

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

-

-

Data Analysis:

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

-

Plot the concentration of the free payload over time to assess the rate of premature release.

-

Diagram: In Vitro Plasma Stability Assay Workflow

Caption: Workflow for in vitro plasma stability assessment of an ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of an ADC on cancer cells.

Objective: To determine the IC50 value of an ADC in a target cancer cell line.

Materials:

-

Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC)

-

Complete growth medium

-

ADC with Val-Cit linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium and add them to the wells containing the cells. Include untreated cells as a control.[3]

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Diagram: In Vitro Cytotoxicity (MTT) Assay Workflow

Caption: General workflow for an in vitro ADC cytotoxicity MTT assay.

Conclusion

The Val-Cit cleavable linker represents a highly successful and widely adopted strategy in ADC development. Its mechanism, contingent on the specific enzymatic activity within the lysosomal compartment of cancer cells, provides a robust platform for achieving targeted drug delivery and potent anti-tumor efficacy. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis through standardized experimental protocols, is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. This guide serves as a foundational resource for professionals dedicated to advancing the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Alkyne Linkers for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable covalent attachment of molecular entities to biomolecules, a process known as bioconjugation, is a cornerstone of modern chemical biology, drug development, and diagnostics. Among the diverse chemical tools available, alkyne linkers have emerged as exceptionally versatile and powerful handles for these applications. Their unique reactivity, particularly in bioorthogonal "click chemistry" reactions, allows for the efficient and specific labeling and modification of proteins, nucleic acids, carbohydrates, and lipids in complex biological environments. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of alkyne linkers in bioconjugation.

Core Principles of Alkyne-Based Bioconjugation

Alkyne linkers are organic molecules containing a carbon-carbon triple bond. This functional group is largely absent in biological systems, rendering it a bioorthogonal handle that can react selectively with a partner functional group without cross-reactivity with native biological molecules. The primary reactions involving alkyne linkers are cycloaddition reactions with azides, which form a stable triazole ring.

Major Alkyne Bioconjugation Reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, known for its high efficiency, selectivity, and favorable kinetics under mild, aqueous conditions.[1][2] It involves the reaction of a terminal alkyne with an azide (B81097), catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC is ideal for applications in living systems where the cytotoxicity of copper is a concern.[1] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a triazole linkage without the need for a catalyst.[1][3]

-

Thiol-Yne Reaction: This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or nucleophilic mechanism.[4][5] It is a metal-free reaction that can be used for bioconjugation under mild conditions and allows for the coupling of two thiol-containing molecules to one alkyne.[4][5]

Types of Alkyne Linkers

A wide variety of alkyne linkers are available, each with specific properties suited for different applications. They can be broadly categorized based on their alkyne moiety and any additional functional groups.

-

Terminal Alkynes: These are the most common type of alkyne linkers used in CuAAC reactions. Their reactivity can be tuned by modifying their electronic and steric properties. Electron-deficient alkynes generally exhibit faster reaction rates.[1]

-

Strained Cyclooctynes: These are essential for SPAAC reactions. The degree of ring strain and the electronic properties of the cyclooctyne dictate the reaction rate, with more strained and electron-deficient cyclooctynes reacting faster.[1] Common examples include dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and dibenzoannulated cyclooctyne (DIBO).[1]

-

Bifunctional Alkyne Linkers: These linkers possess an alkyne at one terminus and another reactive functional group (e.g., NHS ester, maleimide) at the other. This allows for the sequential conjugation of two different molecules. Polyethylene glycol (PEG) spacers are often incorporated into these linkers to improve solubility and reduce steric hindrance.

Quantitative Data on Alkyne Linker Reactivity

The choice of alkyne linker significantly impacts the efficiency of a bioconjugation reaction. The following tables summarize key quantitative data for the most common alkyne bioconjugation reactions.

Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC

| Alkyne Class | Example | Relative Reactivity | Time to 50% Completion (10 µM Cu+) | Time to 90% Completion (10 µM Cu+) | Key Considerations |

| Propiolamides | Secondary Propiolamide | Very High | ~ 5 min | ~ 15 min | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[1] |

| Tertiary Propiolamide | High | ~ 10 min | ~ 25 min | Generally fast, but can be slightly slower than secondary propiolamides.[1] | |

| Propargyl Ethers | O-propargyl-tyrosine | High | ~ 8 min | ~ 20 min | Excellent combination of reactivity, stability, and ease of incorporation into peptides.[1] |

| Ynamides | N-alkynyl amides | High | - | - | Highly reactive but can be prone to hydrolysis. |

| Simple Alkynes | Propargyl alcohol | Moderate | - | - | Stable and cost-effective, but with slower reaction kinetics compared to activated alkynes. |

Data adapted from BenchChem's "A Comparative Guide to the Reactivity of Terminal Alkynes in Bioconjugation".[1]

Table 2: Comparative Reactivity of Strained Cyclooctynes in SPAAC

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | Generally exhibits the highest reaction rates, making it ideal for applications where speed is critical.[1] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | Demonstrates robust reactivity and a good balance of reactivity and stability.[1] |

| BCN | Benzyl Azide | ~0.06 - 0.1 | Slower reaction rate but offers advantages in terms of smaller size and lower lipophilicity.[1] |

Data adapted from BenchChem's "A Comparative Guide to the Reaction Rates of Cyclooctynes in Bioorthogonal Chemistry".[1]

Table 3: Stability of Triazole Linkages

| Reaction | Linkage Type | Stability | Key Features |

| CuAAC | 1,4-disubstituted 1,2,3-triazole | Very High | Highly stable aromatic heterocycle, resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][6] |

| SPAAC | Fused 1,2,3-triazole | Very High | Similar exceptional stability to the triazole formed via CuAAC.[1][6] |

Information based on a consensus from multiple studies.[1][6]

Experimental Protocols

Protocol 1: Introduction of an Alkyne Handle onto a Protein using an NHS Ester

This protocol describes the general procedure for labeling a protein with an alkyne group using an N-hydroxysuccinimide (NHS) ester-functionalized alkyne linker. This method targets primary amines on lysine (B10760008) residues and the N-terminus of the protein.[5][7]

Materials:

-

Protein of interest (in a non-amine-containing buffer, e.g., PBS)

-

Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Solvent for NHS ester: Anhydrous, amine-free DMSO or DMF

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

-

NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction:

-

Calculate the required amount of alkyne-NHS ester. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.

-

Add the calculated volume of the alkyne-NHS ester stock solution to the protein solution.

-

Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Purification: Remove the excess, unreacted alkyne-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Confirm the successful labeling of the protein with the alkyne handle using methods such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction to conjugate an alkyne-labeled biomolecule with an azide-containing cargo.

Materials:

-

Alkyne-labeled biomolecule (in an appropriate buffer)

-

Azide-containing cargo molecule

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-containing cargo in the desired molar ratio (a slight excess of one reagent is often used).

-

Copper/Ligand Premix: Prepare a premix of CuSO₄ and the ligand. For example, mix the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:2.5 volume ratio.

-

Addition of Reagents:

-

Add the copper/ligand premix to the reaction mixture to achieve a final copper concentration of approximately 100-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized probe.

Materials:

-

Cells with azide-modified biomolecules (e.g., through metabolic labeling with an azide-containing sugar)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

-

Cell culture medium or PBS

Procedure:

-

Cell Preparation:

-

If necessary, metabolically label the cells with an azide-containing precursor for a sufficient time to allow for its incorporation into the biomolecules of interest.

-

Gently harvest the cells and wash them with PBS to remove any unincorporated precursor.

-

Resuspend the cells in fresh cell culture medium or PBS.

-

-

SPAAC Labeling:

-

Add the cyclooctyne-functionalized probe to the cell suspension to a final concentration typically in the range of 10-100 µM.

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Washing: Wash the cells multiple times with PBS to remove any unreacted probe.

-

Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

Visualizing Workflows and Pathways

Activity-Based Protein Profiling (ABPP) Workflow

Activity-based protein profiling is a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems. It often utilizes alkyne-functionalized activity-based probes (ABPs) that covalently bind to the active site of a specific class of enzymes. The alkyne handle then allows for the subsequent attachment of a reporter tag via click chemistry for visualization or enrichment.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Alkyne-Val-Cit-PAB-OH: A Technical Guide to Synthesis and Chemical Properties for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of Alkyne-Val-Cit-PAB-OH, a critical linker molecule in the development of next-generation antibody-drug conjugates (ADCs). The strategic incorporation of a terminal alkyne group facilitates precise and efficient conjugation to azide-modified antibodies or payloads via click chemistry. The core Valine-Citrulline (Val-Cit) dipeptide is engineered for selective cleavage by Cathepsin B within the lysosomal compartment of cancer cells, ensuring targeted payload release. This is coupled with a self-immolative para-aminobenzyl alcohol (PAB) spacer to liberate the unmodified drug.

Chemical Properties and Specifications

The this compound linker is designed for stability in systemic circulation and specific enzymatic cleavage upon internalization into target cells.[1][] Key chemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C24H35N5O5 | [3] |

| Molecular Weight | 473.57 g/mol | [3] |

| CAS Number | 2748039-76-9 | [3][4] |

| Purity | Typically >96% | [3] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO, DMF | [6] |

| Storage Conditions | -20°C, stored under nitrogen | [5][6][7] |

| Cleavage Mechanism | Cathepsin B-mediated hydrolysis of the Val-Cit amide bond | [] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be accomplished through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The general strategy involves the sequential coupling of amino acids, introduction of the alkyne moiety, and attachment of the PAB spacer. An alternative, high-yielding solution-phase methodology has also been reported for the core Val-Cit-PAB structure, which can be adapted for the synthesis of the alkyne derivative.[8]

Experimental Protocol: Adapted from Solid-Phase and Solution-Phase Methodologies

This protocol provides a representative, detailed methodology for the synthesis of this compound.

Materials:

-

Fmoc-Cit-Wang resin

-

Fmoc-Val-OH

-

4-Pentynoic acid

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

p-Aminobenzyl alcohol (PAB-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Step 1: Solid-Phase Synthesis of Alkyne-Val-Cit-OH

-

Resin Swelling: Swell Fmoc-Cit-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Citrulline. Wash the resin extensively with DMF and DCM.

-

Valine Coupling: In a separate vessel, pre-activate Fmoc-Val-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 1.2.

-

Alkyne Moiety Coupling: Pre-activate 4-pentynoic acid (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated acid to the resin and react for 2 hours. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet under vacuum.

-

Purification: Purify the crude Alkyne-Val-Cit-OH by reverse-phase HPLC.

Step 2: Solution-Phase Coupling with PAB-OH

-

Dissolution: Dissolve the purified Alkyne-Val-Cit-OH and p-aminobenzyl alcohol (1.2 eq.) in DMF.

-

Coupling: Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution. Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Purify the resulting this compound by flash column chromatography or preparative HPLC to yield the final product.

Chemical Reactivity and Stability

The chemical properties of this compound are central to its function as an ADC linker.

-

Click Chemistry: The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[6] This allows for the efficient and site-specific conjugation of the linker to azide-functionalized molecules.

-

Enzymatic Cleavage: The Val-Cit dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] This enzymatic cleavage is the primary mechanism for payload release.

-

Self-Immolation: Following the cleavage of the Citrulline-PAB amide bond, the resulting p-aminobenzyl carbamate (B1207046) is unstable and undergoes a 1,6-elimination reaction to release the payload, carbon dioxide, and p-aminobenzyl alcohol.

-

Plasma Stability: The related Mc-Val-Cit-PABOH linker has demonstrated high stability in plasma, with reported half-lives of 6.0 days in mice and 9.6 days in monkeys.[8] This high stability is crucial to prevent premature drug release in circulation, which could lead to off-target toxicity.[1][9]

Mechanism of Action in an ADC Context

The following diagram illustrates the workflow of an ADC utilizing an this compound linker from systemic circulation to intracellular payload release.

Caption: ADC mechanism of action workflow.

Experimental Workflow for ADC Synthesis

The synthesis of a functional ADC using this compound involves several key steps, starting from the individual components.

Caption: General workflow for ADC synthesis.

References

- 1. Val-cit-PAB-OH | TargetMol [targetmol.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alkyne-Val-Cit-PAB-PNP, ADC linker, 2748039-77-0 | BroadPharm [broadpharm.com]

- 7. SPDP-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]

- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

The Cornerstone of Next-Generation ADCs: A Technical Guide to Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the development of more homogeneous, stable, and effective Antibody-Drug Conjugates (ADCs). Coined by Karl Barry Sharpless, this chemical philosophy emphasizes reactions that are modular, high-yielding, and produce only inoffensive byproducts.[1] In the context of ADC development, click chemistry offers a precise and reliable method for attaching potent cytotoxic payloads to monoclonal antibodies, overcoming many of the limitations associated with traditional conjugation methods.[2][]

This in-depth technical guide explores the fundamental principles of click chemistry and its application in the construction of ADCs. It provides a comparative overview of the most prominent click reactions, detailed experimental protocols, and an analysis of their impact on ADC stability and function.

The Imperative for Precision: Moving Beyond First-Generation ADCs

First-generation ADCs, while clinically successful, are often heterogeneous mixtures. Traditional conjugation methods, such as those targeting lysine (B10760008) residues or interchain cysteines, result in a varied number of drugs attached at different positions on the antibody.[4] This heterogeneity can lead to a number of challenges, including a variable drug-to-antibody ratio (DAR), which can impact the ADC's pharmacokinetics, efficacy, and toxicity profile.[4]

Click chemistry addresses this challenge by enabling site-specific conjugation. By introducing a bioorthogonal functional group (an "unnatural" chemical handle) at a specific site on the antibody, a corresponding functional group on the drug-linker can be "clicked" into place, resulting in a homogeneous ADC with a precisely defined DAR.[1][5] This level of control is crucial for optimizing the therapeutic window of an ADC.

Core Click Chemistry Reactions for ADC Development

Two primary classes of click reactions have gained prominence in the development of ADCs: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for forming a stable triazole linkage between a terminal alkyne and an azide (B81097).[6] This reaction is characterized by its rapid kinetics and high yields.[6] However, the requirement for a copper(I) catalyst can be a drawback for biological applications due to the potential for cytotoxicity and protein degradation.[7] The use of copper-chelating ligands can help to mitigate these effects.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitations of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst.[8] This makes SPAAC highly biocompatible and suitable for use in living systems.[8] The reaction kinetics of SPAAC are generally slower than CuAAC but can be modulated by the choice of the cyclooctyne reagent.[9][10]

Quantitative Comparison of Click Chemistry Methodologies

The choice between CuAAC and SPAAC for ADC development depends on a variety of factors, including the desired reaction speed, the sensitivity of the antibody and payload to copper, and the overall manufacturing process. The following tables provide a summary of key quantitative data to aid in the selection process.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Traditional (Maleimide-based) |

| Reaction Kinetics (Second-Order Rate Constants) | 10 to 104 M-1s-1[8] | 1 to 45 M-1s-1 (dependent on cyclooctyne)[11] | ~734 M-1s-1[6] |

| Typical Reaction Time | Minutes to a few hours[6] | Several hours to overnight[12] | Minutes to a few hours |

| Typical Yields | High (>90%)[6] | High (>90%)[13] | Variable, often lower than click chemistry |

| Biocompatibility | Requires copper catalyst, which can be cytotoxic. Ligands can mitigate this.[7] | Copper-free and highly biocompatible.[8] | Generally biocompatible, but the linker can be unstable. |

| Linkage Stability | Highly stable triazole ring.[14] | Highly stable triazole ring.[14] | Thioether bond can be susceptible to retro-Michael reaction, leading to payload loss.[15][16] |

Table 1: Comparison of Key Parameters for ADC Conjugation Methods.

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| [9+1]CPP | 2.2 x 10⁻³ | [9] |

| [11+1]CPP | 0.8 x 10⁻³ | [9] |

| m[9+1]CPP | 9.6 x 10⁻³ | [9] |

| ODIBO | 45 | [11] |

Table 2: Reaction Kinetics of Different Cyclooctynes in SPAAC.

Impact on Antibody Structure and Function

A critical consideration in ADC development is the impact of conjugation on the antibody's structure and function. Site-specific conjugation using click chemistry has been shown to better preserve the antibody's binding affinity compared to random conjugation methods. One study demonstrated a 2.3-fold increase in the number of bound antibodies per cell for a site-specifically conjugated photoimmunoconjugate compared to its non-specifically conjugated counterpart.[1]

While conjugation can lead to a decrease in the conformational stability of the antibody and an increased propensity for aggregation, these effects are often less pronounced with the controlled and specific nature of click chemistry.[17][18][19] Biophysical methods such as differential scanning calorimetry (DSC) and size-exclusion chromatography (SEC) are essential for characterizing the stability of the final ADC product.[19][20]

Experimental Protocols

The following sections provide detailed methodologies for performing CuAAC and SPAAC for ADC development.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Antibody with an incorporated terminal alkyne or azide functional group

-

Drug-linker with the corresponding azide or alkyne functional group

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the drug-linker)

-

Desalting column (for purification)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

-

Prepare a stock solution of the ligand in water (e.g., 50 mM).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

-

Dissolve the drug-linker in DMSO to a desired stock concentration.

-

-

Antibody Preparation:

-

Buffer exchange the antibody into PBS, pH 7.4, using a desalting column.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the antibody solution with the drug-linker stock solution. The molar ratio of drug-linker to antibody will depend on the desired DAR and the number of reactive sites on the antibody.

-

Prepare the copper catalyst by premixing the CuSO₄ and ligand solutions. A typical ligand-to-copper ratio is 5:1.

-

Add the copper catalyst mixture to the antibody/drug-linker solution. The final copper concentration should typically be in the range of 50-100 µM.[7]

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

-

-

Purification:

-

Remove unreacted drug-linker and copper catalyst by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[21]

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[22]

-

Assess the level of aggregation using SEC.

-

Confirm the integrity and purity of the ADC using SDS-PAGE and mass spectrometry.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Antibody with an incorporated azide functional group

-

Drug-linker with a strained cyclooctyne (e.g., DBCO, BCN)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the drug-linker)

-

Desalting column (for purification)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the cyclooctyne-containing drug-linker in DMSO to a desired stock concentration.

-

-

Antibody Preparation:

-

Buffer exchange the azide-modified antibody into PBS, pH 7.4, using a desalting column.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the antibody solution with the drug-linker stock solution. A molar excess of the drug-linker is typically used.

-

Incubate the reaction at room temperature for 4-24 hours, with gentle mixing. The reaction time will depend on the specific cyclooctyne used.[12]

-

-

Purification:

-

Remove the unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[21]

-

-

Characterization:

-

Determine the DAR, aggregation levels, and purity of the ADC using the methods described in the CuAAC protocol.

-

Mandatory Visualizations

Logical Relationship: Advantages of Site-Specific Conjugation

References

- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Specific Antibody Conjugation for ADC and Beyond [mdpi.com]

- 13. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 20. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

Understanding cathepsin B cleavage of dipeptide linkers.

An In-depth Technical Guide to Cathepsin B Cleavage of Dipeptide Linkers

Introduction

Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] Structurally unique among cathepsins due to an "occluding loop," it can function as both an endopeptidase and an exopeptidase.[2][3] In pathological conditions such as cancer, its expression and activity are often upregulated, contributing to tumor invasion and metastasis.[1] This overexpression, combined with its optimal activity in the acidic environment of lysosomes (pH 4.5-5.5), makes it an attractive target for the controlled release of therapeutic agents within tumor cells.[][5]

Dipeptide linkers are a cornerstone of modern drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). These linkers connect a cytotoxic payload to a monoclonal antibody, and their selective cleavage by tumor-associated enzymes like cathepsin B is critical for releasing the drug at the target site.[] The valine-citrulline (Val-Cit) dipeptide is one of the most widely used cleavable linkers in clinically approved and investigational ADCs, valued for its balance of stability in plasma and efficient cleavage within the lysosome.[][6]

This guide provides a detailed overview of the mechanism of cathepsin B-mediated cleavage of dipeptide linkers, quantitative data on the cleavage of various dipeptide sequences, comprehensive experimental protocols for assessing cleavage, and the role of cathepsin B in relevant signaling pathways.

Mechanism of Dipeptide Linker Cleavage

The cleavage of a dipeptide linker by cathepsin B is a precise, multi-step process that occurs after an ADC is internalized by a target cell. The most common configuration involves the dipeptide, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), and the cytotoxic drug.

-

ADC Internalization : The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis into an endosome.[5]

-

Lysosomal Fusion : The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including cathepsin B.[5]

-

Enzymatic Recognition and Cleavage : Cathepsin B recognizes the dipeptide sequence. The P2 residue (e.g., Valine) and the P1 residue (e.g., Citrulline) fit into the S2 and S1 subsites of the enzyme's active site, respectively.[5] The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminus of the P1 residue and the PABC spacer.[5][7]

-

Self-Immolation and Payload Release : The cleavage of the dipeptide from the PABC spacer initiates a spontaneous 1,6-elimination reaction within the spacer.[8] This "self-immolation" results in the release of the unmodified, active cytotoxic drug, which can then exert its therapeutic effect.[7] The PABC spacer is essential for efficient cleavage, as attaching a bulky drug payload directly to the dipeptide can sterically hinder the enzyme's access.[5]

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of cleavage by cathepsin B is highly dependent on the amino acid sequence of the dipeptide linker, specifically the residues at the P2 and P1 positions. While Val-Cit is a widely used and effective substrate, other dipeptides have been explored to optimize cleavage rates and stability.[9][10]

Relative Cleavage Rates of Dipeptide Substrates

A screening of various N-terminal benzyloxycarbonyl (Cbz) protected dipeptides linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore provides insight into the substrate preferences of cathepsin B. The data is presented as relative substrate specificity, where a score of 100 is assigned to the most rapidly cleaved sequence.[11]

| Dipeptide Sequence (P2-P1) | Linker Configuration | Relative Cleavage Rate by Cathepsin B |

| L-Phenylalanine - L-Lysine | Cbz-Phe-Lys-AMC | 100 |

| L-Valine - L-Citrulline | Cbz-Val-Cit-AMC | 93 |

| L-Valine - L-Lysine | Cbz-Val-Lys-AMC | 86 |

| L-Valine - L-Arginine | Cbz-Val-Arg-AMC | 64 |

| L-Phenylalanine - L-Arginine | Cbz-Phe-Arg-AMC | 52 |

| L-Valine - L-Alanine | Cbz-Val-Ala-AMC | 35 |

| L-Alanine - L-Alanine | Cbz-Ala-Ala-AMC | 2 |

| D-Alanine - D-Alanine | Cbz-D-Ala-D-Ala-AMC | 0 |

| Data synthesized from a study screening fluorogenic dipeptide constructs.[11] A relative cleavage rate of 100 was assigned to the substrate with the highest activity. |

Kinetic Parameters of Cathepsin B Substrates

Kinetic studies provide a more detailed understanding of enzyme-substrate interactions. Cathepsin B can act as both a dipeptidyl carboxypeptidase (DPCP), which removes C-terminal dipeptides, and an endopeptidase, which cleaves within a peptide chain. The pH of the environment influences which activity is favored and the enzyme's substrate preference.[12][13]

| Substrate | Activity Type | pH | KM (µM) | kcat/KM (M-1s-1) |

| Abz-GIVR↓AK(Dnp)-OH | DPCP | 4.6 | 15 | 1,100,000 |

| Abz-GIVR↓AK(Dnp)-OH | DPCP | 5.5 | 51 | 490,000 |

| Abz-GIVR↓AK(Dnp)-OH | DPCP | 7.2 | 156 | 2,000 |

| Z-RR-AMC | Endopeptidase | 4.6 | 25 | 30,000 |

| Z-RR-AMC | Endopeptidase | 5.5 | 40 | 100,000 |

| Z-RR-AMC | Endopeptidase | 7.2 | 53 | 130,000 |

| Kinetic constants for representative DPCP and endopeptidase substrates at different pH values.[12][13] Z-RR-AMC is a commonly used substrate for endopeptidase activity assays. |

Experimental Protocols

Assessing the cleavage of dipeptide linkers by cathepsin B is fundamental for the development of ADCs and other targeted therapies. Standardized protocols using fluorogenic substrates or direct analysis of the ADC provide reliable methods for quantifying enzymatic activity and linker stability.

Protocol 1: Fluorometric Assay for Dipeptide Linker Cleavage

This protocol is suitable for rapidly screening a library of peptide linkers or determining the kinetic parameters of a specific substrate using a fluorogenic reporter like 7-amino-4-methylcoumarin (AMC).[1][14] Upon cleavage, the released fluorophore results in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic Substrate (e.g., Z-Phe-Lys-AMC, Val-Cit-AMC)

-

Assay Buffer: 25 mM MES, pH 5.0-6.0[1]

-

Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)[1]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation :

-

Prepare Assay and Activation buffers.

-

Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL).[1]

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired final concentration in Assay Buffer.

-

-

Enzyme Activation : Incubate the Cathepsin B stock solution at room temperature for 15 minutes to ensure activation of the enzyme.[1]

-

Reaction Setup :

-

Add 50 µL of Assay Buffer to the wells of a 96-well black microplate.

-

Include a substrate blank control containing Assay Buffer without the enzyme.

-

Add 50 µL of the diluted, activated Cathepsin B solution to the appropriate wells.

-

-

Initiate Reaction : Add 50 µL of the substrate working solution to each well to start the enzymatic reaction.

-

Measurement : Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., for 5-30 minutes) at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm (specific wavelengths depend on the fluorophore).[15]

-

Data Analysis :

-

Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.[1]

-

Protocol 2: In Vitro ADC Cleavage Assay

This protocol assesses the rate and extent of drug release from an ADC construct in the presence of cathepsin B.[] The analysis is typically performed using techniques like HPLC-MS/MS to separate and quantify the intact ADC, cleaved products, and the released payload.[]

Materials:

-

Antibody-Drug Conjugate (ADC) with a dipeptide linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM sodium citrate, pH 5.0, with 5 mM DTT[5]

-

Quenching Solution (e.g., 1% formic acid in acetonitrile)

-

Microcentrifuge tubes

-

Incubator (37°C)

Procedure:

-

Enzyme Activation : Pre-incubate a stock solution of Cathepsin B in Assay Buffer at 37°C for 15 minutes.

-

Reaction Setup :

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

The final ADC concentration is typically in the micromolar range (e.g., 1 µM), and the final enzyme concentration is in the nanomolar range (e.g., 20 nM).[5]

-

-

Initiate Reaction : Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.

-

Incubation and Time Points : Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]

-

Quench Reaction : Immediately stop the reaction in the aliquot by adding an excess of cold Quenching Solution. This precipitates the protein and halts enzymatic activity.

-

Sample Preparation : Centrifuge the quenched samples to pellet the precipitated antibody components. Collect the supernatant, which contains the released drug and other small molecules.

-

Analysis : Analyze the supernatant using LC-MS/MS to quantify the concentration of the released drug. The antibody pellet can also be analyzed (e.g., by Hydrophobic Interaction Chromatography, HIC-HPLC) to assess the remaining drug-to-antibody ratio (DAR).[16]

Role of Cathepsin B in Cellular Signaling

Beyond its role in bulk protein degradation and ADC activation, cathepsin B is a key mediator in several cellular signaling pathways, particularly those related to cell death and inflammation. When lysosomal membrane permeabilization (LMP) occurs, cathepsin B can be released from the lysosome into the cytoplasm, where it can trigger downstream events.[17]

Apoptosis and DNA Damage

Cytosolic cathepsin B can initiate apoptosis through multiple mechanisms. It can directly activate pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates the caspase cascade.[17] Furthermore, cathepsin B can translocate to the nucleus and promote DNA damage by cleaving key DNA repair proteins like breast cancer 1 protein (BRCA1).[18]

Inflammasome Activation

Cathepsin B is also strongly implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2] When certain particulates, crystals, or pathogens rupture the lysosome, the released cathepsin B acts as a danger signal in the cytosol. This triggers the oligomerization of the NLRP3 protein, leading to the activation of Caspase-1. Active Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, promoting inflammation and a form of cell death known as pyroptosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. pharma-journal.com [pharma-journal.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. benchchem.com [benchchem.com]

- 6. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody–drug conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Alkyne-Val-Cit-PAB-OH: A Technical Guide to a Premier Linker for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Alkyne-Valine-Citrulline-p-Aminobenzyl Alcohol (Alkyne-Val-Cit-PAB-OH) linker, a critical component in the design of advanced antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This linker system is engineered for high stability in systemic circulation and precisely controlled, targeted release of therapeutic payloads within the tumor microenvironment.

Core Principles and Mechanism of Action

The this compound linker is a multi-component system designed for conditional payload release. Its efficacy is rooted in the synergistic function of its constituent parts: a bioorthogonal alkyne handle, an enzyme-specific cleavable dipeptide, and a self-immolative spacer.

-

Alkyne Group: This terminal functional group serves as a versatile handle for bioconjugation. It allows for the covalent attachment of the linker-drug complex to a targeting moiety, such as a monoclonal antibody, via highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically recognized and cleaved by Cathepsin B, a lysosomal cysteine protease that is significantly upregulated in a variety of tumor cells and the tumor microenvironment.[] This enzymatic specificity ensures that the linker remains intact in the bloodstream, minimizing off-target toxicity.[2]

-

p-Aminobenzyl Alcohol (PAB-OH) Spacer: The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, a cascade reaction is initiated. The newly exposed amino group of the PAB triggers a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its unmodified, active form. This "traceless" release is a key advantage, ensuring that no part of the linker remains attached to the payload, which could otherwise impede its therapeutic activity.

The following diagram illustrates the targeted delivery and payload release mechanism.

Quantitative Data Presentation

The performance of an ADC is critically dependent on the stability of the linker in plasma and its efficacy in killing target cells. The following tables summarize key quantitative data for Val-Cit-PAB based linkers from various studies.

Table 1: Comparative Plasma Stability of Cleavable Linkers

This table highlights the stability of different cleavable linkers in human and mouse plasma. The Val-Cit linker demonstrates excellent stability in human plasma, a crucial factor for clinical translation. Its reduced stability in mouse plasma is attributed to the activity of the carboxylesterase Ces1c, a consideration for preclinical model selection.[3]

| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma; less stable in mouse plasma due to carboxylesterase activity.[4] |

| Protease-Sensitive | Glutamic acid-Val-Cit (EVCit) | Not specified (High) | Designed to have significantly improved stability in mouse plasma (t½ ~12 days) compared to Val-Cit (t½ ~2 days).[3] |

| pH-Sensitive | Hydrazone | ~2 days | Exhibits pH-dependent hydrolysis but can show instability in circulation.[4] |

| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Generally shows high stability and efficacy in vivo.[4] |

| Enzyme-Sensitive | Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability and potent cytotoxicity.[5] |

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower values indicate higher potency. This table compares the potency of ADCs utilizing a Val-Cit linker with other linker-payload combinations.

| ADC (Antibody-Linker-Payload) | Cell Line (Target) | IC₅₀ (pM) | Key Findings |

| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | ~50-100 | Demonstrates potent, sub-nanomolar cytotoxicity in HER2-positive cells. |

| Trastuzumab-Val-Cit-MMAE | NCI-N87 (HER2+) | 14.3 | Shows high potency in a gastric cancer cell line.[5] |

| Trastuzumab-β-Galactosidase-MMAE | NCI-N87 (HER2+) | 8.8 | A different enzyme-cleavable linker showing slightly higher potency in this model.[5] |

| Trastuzumab-MCC-DM1 (Non-cleavable) | KPL-4 (HER2+) | ~300-500 | Generally less potent in vitro compared to cleavable linker ADCs with bystander-capable payloads. |

| Isotype Control-Val-Cit-MMAE | Various | > 10,000 | Demonstrates the target-dependent nature of the cytotoxicity. |

Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data is compiled from multiple sources and should be used for comparative illustration.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker and its subsequent use in the generation and evaluation of ADCs.

Synthesis of this compound

The synthesis of the this compound linker is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry. A common strategy involves building the Fmoc-Val-Cit-PAB-OH core, followed by deprotection and coupling to an alkyne-containing moiety.

Protocol Outline:

-

Fmoc Protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate to protect the alpha-amino group.

-

Coupling of p-Aminobenzyl Alcohol (PAB-OH): The carboxyl group of Fmoc-L-Citrulline is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the amino group of p-aminobenzyl alcohol.

-

Fmoc Deprotection: The Fmoc group is removed from the citrulline residue using a solution of piperidine (B6355638) in dimethylformamide (DMF) to expose the free amine.

-

Dipeptide Formation: The resulting H₂N-Cit-PAB-OH is reacted with an activated ester of Fmoc-protected valine (e.g., Fmoc-Val-OSu) to form the dipeptide Fmoc-Val-Cit-PAB-OH.

-

Final Fmoc Deprotection: The Fmoc group on the valine residue is removed with piperidine in DMF to yield the free amine of the Val-Cit-PAB-OH core.

-

Alkyne Functionalization: The free N-terminal amine is then acylated with an alkyne-containing molecule that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester (e.g., Alkyne-PEG₄-NHS ester). This step introduces the alkyne handle.

-

Purification: The final product is purified using techniques such as flash column chromatography or preparative HPLC.

ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-linker-drug complex to an azide-modified antibody.

Materials:

-

Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS).

-

Alkyne-Val-Cit-PAB-Payload in DMSO.

-

Copper(II) sulfate (B86663) (CuSO₄) solution.

-

Ligand solution (e.g., THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine).

-

Reducing agent solution (e.g., sodium ascorbate), freshly prepared.

Protocol:

-

Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in deionized water. The Alkyne-linker-payload should be dissolved in DMSO.

-

Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution (a typical molar ratio is 1:5 Cu:Ligand). Allow to stand for 5 minutes to form the copper-ligand complex.

-

Reaction Setup: In a separate reaction vessel, combine the azide-modified antibody with the Alkyne-linker-payload. A molar excess of the linker-payload (e.g., 5-10 equivalents per azide (B81097) site) is typically used.

-

Initiation of Reaction: Add the pre-formed copper-ligand complex to the antibody/linker-payload mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting it from light.

-

Purification: Purify the resulting ADC to remove unreacted linker-payload, catalyst, and other reagents. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation, typically using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, predicting its potential for premature payload release.

Protocol:

-

Incubation: Incubate the ADC at a concentration of approximately 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. A control sample in a buffer like PBS should be run in parallel.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Sample Processing:

-

For DAR Analysis: Isolate the ADC from the plasma at each time point using affinity capture (e.g., Protein A magnetic beads).

-

For Free Payload Analysis: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) and collect the supernatant.

-

-

Analysis:

-

DAR: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A stable ADC will show minimal decrease in DAR over time.

-

Free Payload: Quantify the amount of released payload in the supernatant using LC-MS/MS.

-

-

Data Interpretation: Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC (based on DAR) versus time.

In Vitro Lysosomal Cleavage Assay

This assay confirms that the linker is efficiently cleaved by its target enzyme, Cathepsin B, in a lysosome-mimicking environment.

Protocol:

-

Reagent Preparation: Prepare an assay buffer at an acidic pH (e.g., 5.0-5.5) containing a reducing agent like DTT to ensure Cathepsin B activity. Activate recombinant human Cathepsin B according to the manufacturer's instructions.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.

-

Initiate Cleavage: Start the reaction by adding the activated Cathepsin B solution (e.g., 50 nM final concentration).

-

Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).

-

Sample Processing: Precipitate the antibody and enzyme using an organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Downstream Signaling and Biological Effect

When the this compound linker is used to deliver a potent cytotoxic agent like Monomethyl Auristatin E (MMAE), the released payload induces cell death primarily through apoptosis. MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[6]

The key events in MMAE-induced apoptosis include the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[7] This process is also regulated by members of the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated.[4]

Conclusion

The this compound linker represents a highly refined and versatile platform for the development of targeted drug delivery systems. Its design incorporates a bioorthogonal handle for flexible conjugation, exceptional stability in systemic circulation, and a highly specific, multi-stage release mechanism that is triggered by the enzymatic conditions prevalent in the tumor microenvironment. The quantitative data and detailed protocols provided in this guide underscore the linker's robustness and utility for researchers and drug developers aiming to create next-generation ADCs with an optimized therapeutic window.

References

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

A Technical Guide to the Discovery and Development of Protease-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, discovery, and development of protease-cleavable linkers, a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). We will delve into the various types of protease-cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.

Introduction to Protease-Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is paramount to the ADC's success, dictating its stability in circulation, the mechanism of payload release, and ultimately, its therapeutic index.[1]

Protease-cleavable linkers are designed to be stable in the systemic circulation and to undergo enzymatic hydrolysis by proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells.[1] This targeted release mechanism is crucial for maximizing the therapeutic window by concentrating the cytotoxic payload at the site of action while minimizing systemic toxicity.[1] The most successful protease-cleavable linkers to date are peptide-based, recognized and cleaved by lysosomal proteases such as cathepsins.[2][3]

Major Classes of Protease-Cleavable Linkers

The landscape of protease-cleavable linkers is dominated by peptide sequences that are substrates for various proteases upregulated in cancer cells.

Cathepsin-Cleavable Linkers

Cathepsins, a family of lysosomal proteases, are frequently overexpressed in various tumor types. This has made them an attractive target for designing ADC linkers.[3]

-

Valine-Citrulline (Val-Cit) Linkers: The Val-Cit dipeptide is the most widely used and successful protease-cleavable linker in ADC development.[4] It exhibits excellent stability in human plasma and is efficiently cleaved by Cathepsin B within the lysosome.[3] This linker is almost invariably used with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which, upon cleavage of the dipeptide, spontaneously decomposes to release the unmodified payload.[5] ADCs utilizing the Val-Cit linker include the approved drugs Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[4]

-

Valine-Alanine (Val-Ala) Linkers: The Val-Ala dipeptide is another well-established linker that is also cleaved by Cathepsin B, albeit at a slightly slower rate than Val-Cit.[6] A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can lead to ADCs with better biophysical properties, including reduced aggregation, especially with high drug-to-antibody ratios (DARs).[4][7]

-

Gly-Gly-Phe-Gly (GGFG) Linker: This tetrapeptide linker is utilized in the highly successful ADC, Enhertu® (trastuzumab deruxtecan).[] The GGFG linker is particularly sensitive to cleavage by Cathepsin L and offers high stability in the bloodstream.[9]

Legumain-Cleavable Linkers

Legumain, an asparaginyl endopeptidase, is another lysosomal protease that is overexpressed in many cancers.[10] Linkers containing asparagine (Asn) residues have been developed to be specific substrates for legumain.[11][12][13]

-

Asparagine-Containing Linkers (e.g., Asn-Asn): These linkers have shown rapid cleavage by legumain while maintaining excellent stability in plasma.[2][14] A significant advantage of legumain-cleavable linkers is their resistance to cleavage by neutrophil elastase, an enzyme implicated in the off-target toxicity (neutropenia) observed with some Val-Cit-based ADCs.[11][14]

Matrix Metalloproteinase (MMP)-Cleavable Linkers

MMPs are a family of proteases that are often overexpressed in the tumor microenvironment and are involved in tumor invasion and metastasis.[15] This has led to the development of ADC linkers that can be cleaved extracellularly, offering a different mechanism of action that does not strictly require ADC internalization. The peptide sequence PLGLAG is an example of an MMP-sensitive linker.[16]

Quantitative Comparison of Linker Performance

The selection of a protease-cleavable linker is a data-driven process that involves a trade-off between stability, cleavage efficiency, and the resulting in vitro and in vivo efficacy. The following tables summarize key quantitative data for different linker types.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Protease-Cleavable Linkers